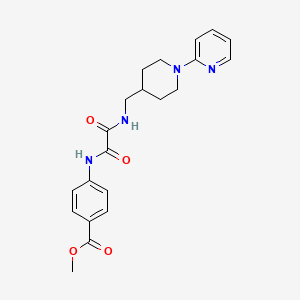

Methyl 4-(2-oxo-2-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate

Description

Methyl 4-(2-oxo-2-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate is a synthetic small molecule characterized by a benzoate ester core substituted with a pyridinyl-piperidine moiety linked via an acetamide bridge. Its molecular framework shares similarities with compounds reported in the literature, which will be discussed below.

Properties

IUPAC Name |

methyl 4-[[2-oxo-2-[(1-pyridin-2-ylpiperidin-4-yl)methylamino]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c1-29-21(28)16-5-7-17(8-6-16)24-20(27)19(26)23-14-15-9-12-25(13-10-15)18-4-2-3-11-22-18/h2-8,11,15H,9-10,12-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVDPEPATOZZWMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been known to target various cellular components, leading to a broad range of biological activities.

Mode of Action

It is likely that the compound interacts with its targets through a series of complex biochemical reactions, leading to changes in cellular function.

Biochemical Pathways

Similar compounds have been known to influence a variety of pathways, leading to diverse downstream effects.

Result of Action

Similar compounds have been known to exhibit a range of biological activities, indicating that the compound may have diverse effects at the molecular and cellular level.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 4-(2-oxo-2-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate. These factors can include pH, temperature, presence of other compounds, and the specific cellular environment in which the compound is active.

Biological Activity

Methyl 4-(2-oxo-2-(((1-(pyridin-2-yl)piperidin-4-yl)methyl)amino)acetamido)benzoate, also known by its CAS number 616898-64-7, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C22H23N3O3

Molecular Weight: 377.44 g/mol

CAS Number: 616898-64-7

The compound consists of a benzoate moiety linked to a piperidine derivative, which is known for its diverse pharmacological activities. The presence of the pyridine and piperidine rings suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related piperidine derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 15.625–62.5 μM against Gram-positive bacteria, indicating effective bactericidal activity .

| Compound | MIC (μM) | Target Organism |

|---|---|---|

| Methyl 4-(...) | 15.625–62.5 | Staphylococcus aureus |

| Methyl 4-(...) | 62.5–125 | Enterococcus faecalis |

Anticancer Activity

The compound's structural features suggest potential anticancer properties. A study on piperidine derivatives highlighted their ability to inhibit cancer cell proliferation, with some derivatives showing IC50 values in the low micromolar range . The introduction of specific substituents on the piperidine ring can enhance potency and selectivity against various cancer cell lines.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the piperidine and benzoate moieties can lead to variations in activity:

- Pyridine Substituents: Altering the position and type of substituents on the pyridine ring can significantly affect binding affinity to biological targets.

- Amide Linkage: The nature of the amide bond influences metabolic stability and bioavailability.

- Hydrophobic Interactions: Enhancing hydrophobic characteristics may improve cellular uptake and efficacy.

Study on Antimicrobial Efficacy

A recent study evaluated a series of piperidine derivatives, including methyl 4-(...)-benzoate, revealing promising results in inhibiting biofilm formation in MRSA (Methicillin-resistant Staphylococcus aureus). The compound exhibited a MBIC (Minimum Biofilm Inhibitory Concentration) of approximately 62.216 μg/mL, demonstrating its potential as an anti-biofilm agent .

Cancer Cell Line Testing

In vitro testing against various cancer cell lines showed that derivatives with modifications at the piperidine nitrogen exhibited enhanced cytotoxicity compared to their unmodified counterparts. One derivative achieved an IC50 value of 700 nM against prostate cancer cells, indicating significant potential for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents on the piperidine/piperazine ring, aromatic core modifications, and functional groups. These differences significantly influence physicochemical properties and bioactivity. Below is a detailed analysis:

Methyl 4-[2-(4-phenylpiperazin-1-yl)acetamido]benzoate (CAS 312502-83-3)

- Key Structural Differences :

- Replaces the pyridinyl-piperidine group with a 4-phenylpiperazinyl moiety.

- Lacks the oxo group in the acetamide bridge.

- Molecular Weight : 381.43 g/mol (lighter than the target compound).

- Reduced hydrogen-bonding capacity due to the absence of the oxo group could lower solubility in aqueous media.

(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic Acid (CAS 135062-02-1)

- Key Structural Differences :

- Contains a 2-(piperidin-1-yl)phenyl substituent and a branched alkyl chain.

- Features a benzoic acid core instead of a methyl benzoate ester.

- Molecular Weight : 452.59 g/mol (higher than the target compound).

- The bulky alkyl chain and piperidinyl-phenyl group may enhance steric hindrance, affecting binding to flat binding pockets .

Methyl 4-(2-(3-((4-methylpiperidin-1-yl)sulfonyl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate (CAS 1251680-28-0)

- Key Structural Differences: Incorporates a sulfonyl group on a pyridinone ring and a 4-methylpiperidinyl substituent.

- Molecular Weight : 447.5 g/mol (higher than the target compound).

- Implications: The sulfonyl group increases polarity and may improve solubility in polar solvents.

2-Oxo-2-(((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)amino)ethyl Acetate (CAS 2034241-25-1)

- Key Structural Differences :

- Replaces the pyridinyl group with a tetrahydro-2H-thiopyran-4-yl ring.

- Features an acetate ester instead of a benzoate ester.

- Molecular Weight : 314.4 g/mol (significantly lighter).

- Implications: The thiopyran group introduces sulfur, which may alter metabolic stability and electronic properties.

Research Findings and Implications

- Structural Flexibility : Modifications to the piperidine/piperazine ring (e.g., phenyl, sulfonyl, or thiopyran substituents) critically influence solubility, binding affinity, and metabolic stability.

- Polarity vs. Lipophilicity : Introducing polar groups (e.g., sulfonyl or carboxylic acid) improves solubility but may limit membrane permeability, as seen in .

- Steric Effects : Bulky substituents (e.g., branched alkyl chains) may reduce binding efficiency to compact targets but enhance selectivity .

Q & A

Q. Advanced Research Focus

- In vitro assays : Measure CYP450 inhibition (e.g., CYP3A4/2D6) to assess metabolic stability .

- In vivo pharmacokinetics : Administer the compound in rodent models and analyze plasma levels via LC-MS/MS to determine half-life and bioavailability .

- Toxicity screening : Use zebrafish embryos for rapid developmental toxicity assessment or MTT assays in hepatocyte cell lines .

How do structural modifications of the piperidine-pyridinyl moiety influence bioactivity?

Advanced Research Focus

SAR Studies :

- Replace the pyridinyl group with other heterocycles (e.g., pyrimidine) to test selectivity against kinase targets .

- Introduce electron-withdrawing groups (e.g., -F) on the piperidine ring to enhance metabolic stability .

Data Interpretation : Compare IC₅₀ values in enzyme inhibition assays and correlate with computational electrostatic potential maps .

What analytical techniques are critical for characterizing this compound and its intermediates?

Q. Basic Research Focus

- NMR Spectroscopy : Assign peaks for the piperidine (δ 1.5–3.0 ppm) and benzoate (δ 7.8–8.2 ppm) protons to confirm connectivity .

- HPLC-PDA : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98%) .

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₂H₂₅N₃O₅) with <2 ppm error .

How should researchers address contradictions in reported biological activity data for similar compounds?

Q. Advanced Research Focus

- Meta-analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers .

- Crystallography : Resolve 3D structures of compound-target complexes to clarify binding discrepancies .

- Dose-response reevaluation : Repeat assays under standardized conditions (e.g., ATP concentration in kinase assays) .

What strategies ensure enantiomeric purity during synthesis, given the compound’s chiral centers?

Q. Advanced Research Focus

- Chiral chromatography : Use amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .

- Asymmetric catalysis : Employ Evans’ oxazaborolidine catalysts for stereoselective amide bond formation .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental and simulated CD spectra .

Which enzymatic assays are suitable for evaluating inhibitory activity against disease-relevant targets?

Q. Basic Research Focus

- Kinase inhibition : Use ADP-Glo™ assays to measure residual kinase activity after compound treatment .

- Protease activity : Monitor fluorescence quenching of fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH₂) in real time .

- Data normalization : Include positive controls (e.g., staurosporine for kinases) to validate assay conditions .

How can metabolite identification studies guide structural optimization?

Q. Advanced Research Focus

- LC-MS/MS profiling : Incubate the compound with liver microsomes to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

- Reactive metabolite trapping : Use glutathione to identify electrophilic intermediates that may cause toxicity .

- Structural tweaks : Block metabolic soft spots (e.g., replace labile methyl esters with ethyl groups) .

What formulation strategies enhance stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.